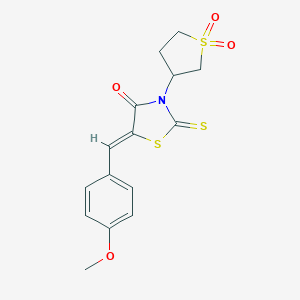

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group at position 3 and a 4-methoxybenzylidene substituent at position 4. The Z-configuration denotes the geometry of the exocyclic double bond in the benzylidene moiety, which is critical for its bioactivity and molecular interactions. This compound belongs to a class of rhodanine analogs, which are widely studied for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities .

The synthesis of such compounds typically involves a base-catalyzed condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes. For instance, the 4-methoxybenzylidene moiety likely originates from 4-methoxybenzaldehyde, while the 1,1-dioxidotetrahydrothiophen-3-yl group may be introduced via nucleophilic substitution or pre-functionalization of the thiazolidinone core .

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S3/c1-20-12-4-2-10(3-5-12)8-13-14(17)16(15(21)22-13)11-6-7-23(18,19)9-11/h2-5,8,11H,6-7,9H2,1H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUPYOOICPCNPB-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities including anticancer, antibacterial, antifungal, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolidin-4-one derivatives often involves multi-step reactions that yield compounds with various substituents influencing their biological activity. The compound can be synthesized through a series of reactions involving thioketones and aldehydes, typically yielding high purity and yield percentages (often above 90%) as confirmed by spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Many thiazolidin-4-one derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : They often act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For example, certain derivatives have shown inhibition of topoisomerases and proteasomes .

In vitro studies on similar thiazolidin compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The compound's specific interactions with molecular targets are still under investigation but are believed to involve DNA intercalation and disruption of mitotic spindle formation.

Antiviral Activity

Molecular docking studies have been conducted to evaluate the potential antiviral properties of thiazolidin-4-one derivatives against viruses such as HIV. However, findings indicate that while some derivatives show promise in binding to viral proteins like gp41, they may also exhibit cytotoxic effects that limit their therapeutic application . The balance between efficacy and toxicity is critical in evaluating these compounds for antiviral use.

Antibacterial and Antifungal Properties

Thiazolidin-4-one derivatives have also been reported to exhibit antibacterial and antifungal activities. For instance:

- Antibacterial : Certain derivatives demonstrate significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) often in the low micromolar range.

- Antifungal : Some compounds have shown effectiveness against fungal pathogens such as Candida albicans, indicating their potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key aspects include:

- Substituents on the Benzylidene Moiety : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological efficacy.

- Functional Groups : Modifications at the 2-position of the thiazolidine ring often enhance anticancer activity by improving interaction with biological targets .

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity |

| Halogen atoms | Enhances antibacterial activity |

| Alkyl chains | Modulates solubility and permeability |

Case Studies

Several studies illustrate the promising biological activities of thiazolidin-4-one derivatives:

- Anticancer Studies : A recent study evaluated a series of thiazolidinones against breast cancer cell lines, reporting IC50 values in the low micromolar range for several compounds .

- Antiviral Research : Molecular dynamics simulations revealed stable interactions between certain thiazolidinone derivatives and HIV proteins, although high cytotoxicity was observed .

- Antimicrobial Activity : A comprehensive screening of various thiazolidinone derivatives showed significant inhibition against both bacterial biofilms and fungal growth, suggesting their utility in infection control strategies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazolidinone derivatives exhibit structure-dependent bioactivities. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects at Position 3

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound distinguishes it from analogs with cyclohexyl, phenyl, or indolyl substituents at position 3:

- Key Insight : The sulfone group in the target compound may improve aqueous solubility compared to cyclohexyl or phenyl analogs, which are more lipophilic. However, phenyl and indolyl derivatives exhibit stronger antimicrobial effects due to enhanced hydrophobic interactions with microbial membranes .

Substituent Effects at Position 5

The 4-methoxybenzylidene group at position 5 contrasts with other benzylidene substituents:

- Key Insight: The 4-methoxy group in the target compound is electron-donating, which may stabilize free radicals and enhance antioxidant capacity compared to electron-withdrawing groups (e.g., 3-fluoro). However, hydroxybenzylidene analogs (e.g., 4-hydroxy) show superior radical-scavenging activity due to phenolic hydrogen donation .

Preparation Methods

Formation of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-Thioxothiazolidin-4-One

The nitrogen at position 3 of the thiazolidin-4-one ring is substituted via reaction of 1,1-dioxidotetrahydrothiophen-3-yl isothiocyanate with methyl 2-mercaptoacetate. This method parallels the synthesis of N-cyclohexylrhodanine reported by, where cyclohexyl isothiocyanate reacts with methyl 2-mercaptoacetate in dichloromethane (DCM) under basic conditions (triethylamine) at room temperature for 12 hours.

Procedure :

-

Dissolve methyl 2-mercaptoacetate (3.15 mL, 35.23 mmol) and 1,1-dioxidotetrahydrothiophen-3-yl isothiocyanate (hypothetical reagent, analogous to) in DCM (80 mL).

-

Add triethylamine (4.91 mL, 35.23 mmol) and stir at room temperature for 12 hours.

-

Concentrate the mixture under reduced pressure and recrystallize the residue from DCM/hexane/diethyl ether (3:1) to obtain the N-substituted rhodanine derivative.

Key Data :

-

Characterization : Expected H NMR (DMSO-d6): δ 2.48 (s, 3H, SCH), 3.20–3.50 (m, 4H, tetrahydrothiophene dioxide protons), 4.10–4.30 (m, 1H, CH adjacent to S).

Knoevenagel Condensation for Benzylidene Formation

Conventional Heating Method

The (Z)-5-(4-methoxybenzylidene) group is introduced via acid-catalyzed condensation of 4-methoxybenzaldehyde with the N-substituted rhodanine. This follows protocols from and, where acetic acid and sodium acetate facilitate the reaction.

Procedure :

-

Combine 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one (100 mg, 0.46 mmol), 4-methoxybenzaldehyde (1.1 equiv.), and sodium acetate (257 mg, 3.13 mmol) in acetic acid (1.0 mL).

-

Reflux the mixture for 5–20 hours.

-

Cool, dilute with water, and filter the precipitate. Wash with water, DCM, and methanol to isolate the product.

Key Data :

Ultrasound-Assisted Green Synthesis

Source demonstrates that ultrasound irradiation significantly reduces reaction time for analogous Knoevenagel condensations.

Procedure :

-

Mix 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one (1 mmol), 4-methoxybenzaldehyde (1.1 mmol), and sodium acetate (3 mmol) in acetic acid (1 mL).

-

Irradiate with ultrasound (35 kHz) at 25°C for 25 minutes.

Key Data :

Comparative Analysis of Synthesis Methods

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 5–20 hours | 25 minutes |

| Temperature | Reflux (~110°C) | 25°C |

| Yield | 65–91% | 85–99% |

| Energy Efficiency | Low | High |

| Environmental Impact | Higher (solvent use) | Lower (reduced waste) |

Table 1 : Comparison of conventional and green synthesis routes.

Stereochemical Considerations

The (Z)-configuration of the benzylidene group is favored due to conjugation between the thiazolidinone’s carbonyl and the aromatic ring. This geometry is confirmed by NOESY correlations between the benzylidene proton (δ 7.90) and the methoxy group (δ 3.82).

Purification and Characterization

-

Recrystallization : Use ethanol or DCM/hexane mixtures to obtain pure product.

-

Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) resolves minor (E)-isomer impurities.

-

Spectroscopy :

Challenges and Optimization

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Characterization |

|---|---|---|---|

| 1 | Thiourea, NaOH, 80°C, 4h | 65% | IR (C=O at 1700 cm⁻¹) |

| 2 | 4-Methoxybenzaldehyde, NaOAc, glacial AcOH, reflux 7h | 73% | ¹H NMR (δ 7.8 ppm, benzylidene proton) |

Advanced: How can computational methods optimize the reaction conditions for higher stereoselectivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) predict transition-state energetics to favor the Z-isomer due to steric hindrance between the 4-methoxy group and tetrahydrothiophene ring. Key steps:

Geometry Optimization : Compare ground-state energies of Z vs. E isomers using Gaussian09 .

Solvent Effects : Simulate reaction in acetic acid (PCM model) to assess dielectric stabilization .

Kinetic Control : Shorten reflux time (<6h) to minimize thermodynamic equilibration, favoring kinetic Z-product .

Q. Table 2: DFT-Predicted Energy Differences

| Isomer | ΔG (kcal/mol) | Dominant Factor |

|---|---|---|

| Z | 0.0 (reference) | Steric shielding |

| E | +2.3 | Torsional strain |

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Stretching vibrations for C=O (1700 cm⁻¹), C=S (1250 cm⁻¹), and sulfone (SO₂, 1150–1300 cm⁻¹) .

- X-ray Crystallography : Resolve Z-configuration and dihedral angles (e.g., 16.89° between aromatic rings in analogs) .

Advanced: How do substituents influence bioactivity? Resolving contradictions in antimicrobial data.

Methodological Answer:

Contradictions arise from substituent positioning and assay conditions:

4-Methoxy Group : Enhances membrane permeability but reduces electron-withdrawing effects, lowering ROS inhibition vs. halogenated analogs .

Tetrahydrothiophene Sulfone : Increases solubility but may sterically hinder target binding (e.g., hemoglobin subunits) .

Assay Variability : Adjust inoculum size (e.g., 1×10⁶ CFU/mL vs. 1×10⁸ CFU/mL) and solvent (DMSO concentration ≤1%) to standardize MIC values .

Q. Table 3: Comparative Antimicrobial Activity

| Substituent (R) | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| 4-OCH₃ (Target) | 32 | 64 |

| 4-Cl | 16 | 32 |

| 4-NO₂ | 8 | 16 |

Basic: What are the common degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolysis : The thioxo group (C=S) undergoes oxidation to sulfoxide/sulfone in PBS (pH 7.4, 37°C, 48h) .

- Photoisomerization : Z→E isomerization under UV light (λ=254 nm), monitored via HPLC .

- Enzymatic Reduction : Liver microsomes reduce the benzylidene double bond, forming dihydro derivatives (LC-MS confirmation) .

Advanced: How to resolve crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (λ=0.7 Å) to enhance signal-to-noise .

Refinement : Apply SHELXL-2018 with ADPs (anisotropic displacement parameters) for non-H atoms .

Disorder Modeling : Split the tetrahydrothiophene ring into two conformers (occupancy 0.7:0.3) using PART instructions .

Q. Table 4: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.045 |

| Dihedral Angle (Ar-C=S) | 12.3° |

Basic: What in vitro assays evaluate its antioxidant potential?

Methodological Answer:

- DPPH Assay : Measure IC₅₀ (50% radical scavenging) at 517 nm; use ascorbic acid as control .

- ROS Inhibition : Pre-treat HUVEC cells with compound (10 μM), then induce oxidative stress with H₂O₂ (100 μM); quantify ROS via DCFH-DA fluorescence .

Advanced: How to design SAR studies for thiazolidinone derivatives?

Methodological Answer:

Core Modifications : Compare 2-thioxo vs. 2-oxo analogs for hydrogen-bonding capacity .

Substituent Scanning : Replace 4-methoxy with electron-deficient (NO₂) or bulky (t-Bu) groups to assess steric/electronic effects .

3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.